Product packaging for 2-Chloro-5-methylpyridine-3-carbaldehyde(Cat. No.:CAS No. 92444-99-0)

2-Chloro-5-methylpyridine-3-carbaldehyde

Cat. No.: B1588787
CAS No.: 92444-99-0
M. Wt: 155.58 g/mol
InChI Key: IZDJJYRXECMSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-5-methylpyridine-3-carbaldehyde (CID 9834018) is an organic compound with the molecular formula C7H6ClNO and a molecular weight of 155.58 g/mol . It is a pyridine derivative characterized by a chloro substituent at the 2-position, a methyl group at the 5-position, and a reactive aldehyde (formyl) group at the 3-position . Its SMILES notation is CC1=CC(=C(N=C1)Cl)C=O, and its InChIKey is IZDJJYRXECMSLX-UHFFFAOYSA-N . This compound serves as a highly valuable synthetic intermediate and building block in medicinal chemistry and heterocyclic synthesis. The presence of three distinct functional groups on the pyridine ring allows for selective and sequential reactions, enabling researchers to construct complex molecular architectures. The aldehyde group is particularly reactive and is commonly used in condensation reactions to form imines (Schiff bases), which are key intermediates for synthesizing various nitrogen-containing heterocycles . Compounds with analogous 2-chloro-3-formyl heterocyclic structures are frequently employed in the synthesis of fused or binary heterocyclic systems with potential biological activity . The structure is a solid foundation for developing novel compounds in pharmaceutical and agrochemical research. This product is intended for research purposes and is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO B1588787 2-Chloro-5-methylpyridine-3-carbaldehyde CAS No. 92444-99-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDJJYRXECMSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431432
Record name 2-Chloro-5-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92444-99-0
Record name 2-Chloro-5-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Classical Approaches for the Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde

Traditional synthetic routes to this compound have been well-documented, with the Vilsmeier-Haack reaction being a cornerstone.

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgchemistrysteps.comijpcbs.comorganic-chemistry.org In the context of synthesizing this compound, this reaction typically involves the use of a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comijpcbs.comniscpr.res.in The reaction proceeds through the formation of an electrophilic chloromethyliminium salt, which then attacks the pyridine (B92270) ring to introduce the formyl group after hydrolysis. chemistrysteps.com Optimized conditions for the Vilsmeier-Haack formylation of a suitable pyridine precursor using phosphorus oxychloride and dimethylformamide have been reported at temperatures between 80–90°C for 6–8 hours, achieving a yield of approximately 70%.

The general mechanism involves the reaction of DMF with POCl₃ to form the Vilsmeier reagent. This electrophile then reacts with the pyridine substrate, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the aldehyde. chemistrysteps.com The reactivity and regioselectivity of the formylation are influenced by the substituents already present on the pyridine ring.

A notable and efficient route for the preparation of this compound involves the use of N-benzyl-N-(1-propenyl)acetamide as a key starting material. This method also utilizes the Vilsmeier reagent for cyclization and formylation. The reaction of N-benzyl-N-(1-propenyl)acetamide with the Vilsmeier reagent, followed by hydrolysis, directly yields the target aldehyde. This process has been reported to achieve a yield of up to 64%. google.com A patent from 2004 outlines a process using N,N-dimethylformamide, phosphorus oxychloride, and N-benzyl-N-(1-propenyl)acetamide as raw materials to produce the final product through synthesis, hydrolysis, extraction, desolventization, and column chromatography. google.com

The reaction conditions for this pathway typically involve the initial formation of the Vilsmeier reagent at a low temperature (0–10°C), followed by the addition of the N-benzyl-N-(1-propenyl)acetamide substrate. The mixture is then stirred at room temperature before being heated to 70–100°C for several hours to complete the reaction.

Beyond the direct formylation of a pre-formed pyridine ring, other strategies exist for the synthesis of pyridine carbaldehydes. One such alternative involves the construction of the pyridine ring itself from acyclic precursors. For instance, the condensation of propionaldehyde (B47417) and an acrylic ester can form a 4-formylpentanoate ester, which can then be aminated to produce 5-methyl-3,4-dihydro-2(1H)-pyridone. epo.org This intermediate can then be subjected to chlorination and subsequent oxidation to yield the desired this compound.

Another approach starts from 3-methylpyridine (B133936), which can be converted to 3-methylpyridine N-oxide. justia.com This N-oxide can then undergo reaction with phosphorus oxychloride to yield a mixture of chlorinated methylpyridines, from which 2-chloro-5-methylpyridine (B98176) can be isolated. Subsequent formylation would then be required to introduce the aldehyde group. justia.com The oxidation of the methyl group of 2-chloro-5-methylpyridine to an aldehyde can also be achieved using various oxidizing agents. Furthermore, the reduction of nicotinonitrile (3-cyanopyridine) can also produce pyridine-3-carbaldehyde. wikipedia.orgchemicalbook.com

Modern Advancements in Synthesis and Optimization

Recent research has focused on developing more efficient, scalable, and environmentally friendly methods for the synthesis of this compound.

A patented high-yield synthesis method for 2-chloro-5-methylpyridine-3-formaldehyde has been disclosed. google.com This process involves adding N,N-dimethylformamide to a kettle, introducing phosgene (B1210022) at a low temperature, and then adding a solution of 2-chloro-5-methylpyridine. The reaction temperature is controlled between 0-30°C, followed by a heating step to complete the synthesis. The purification process involves cooling, pH adjustment with sodium hydroxide, extraction, and melt crystallization to obtain a high-purity product. This method is noted for its high product yield and reduced side reactions. google.com

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to reduce environmental impact. researchgate.netbiosynce.com While specific green chemistry protocols for this compound are not extensively detailed in the literature, general strategies for sustainable pyridine synthesis are relevant. These include the use of microwave-assisted synthesis, which can lead to shorter reaction times and higher yields. nih.govacs.org One-pot multicomponent reactions are also a hallmark of green chemistry, as they reduce the number of synthetic steps and minimize waste. wikipedia.orgnih.gov

The development of solvent-free reaction conditions and the use of more environmentally benign catalysts, such as iron-based catalysts, are also key areas of research in green pyridine synthesis. rsc.orgasianpubs.org For example, the Hantzsch pyridine synthesis, a multi-component reaction, is inherently more atom-efficient than linear synthetic strategies. wikipedia.org Research into this reaction has explored the use of ionic liquids as catalysts and aqueous micelles to create more sustainable reaction conditions. wikipedia.org The use of flow chemistry is another modern approach that can offer better control over reaction parameters, leading to improved yields and safety, as has been demonstrated in the synthesis of related pyridine derivatives. asianpubs.org

Catalytic Methods in this compound Production

The introduction of the aldehyde functional group onto the 2-chloro-5-methylpyridine scaffold, or the selective oxidation of a precursor, can be effectively achieved through catalytic means. These methods primarily include transition metal-catalyzed oxidation and the use of Vilsmeier-Haack type reagents which can be considered catalytic in a broader sense.

Transition Metal-Catalyzed Oxidation

A prominent catalytic route to this compound involves the selective oxidation of the methyl group of 2-chloro-5-methylpyridine. This approach is advantageous as it utilizes a readily available starting material. Transition metal oxides are frequently employed as catalysts for this transformation.

One of the documented methods is the use of manganese dioxide (MnO₂) as a catalyst. This catalytic oxidation is typically carried out under relatively mild conditions, which helps in minimizing the formation of by-products. The reaction is generally performed at a temperature range of 50–60°C over a period of 12 hours. This method has been reported to achieve a yield of approximately 70%.

While not specific to 2-chloro-5-methylpyridine, research on the oxidation of other methylpyridines provides valuable insights into potential catalytic systems. For instance, studies on the gas-phase catalytic oxidation of 4-methylpyridine (B42270) to isonicotinic acid have explored the use of vanadium-based catalysts. mdpi.com Vanadium-titanium (V-Ti-O) and vanadium-titanium-manganese (V-Ti-Mn-O) oxide catalysts have shown effectiveness in the oxidation of the methyl group on the pyridine ring. mdpi.com The V-Ti-Mn-O catalyst, in particular, demonstrated high selectivity, which can be attributed to the synergistic effects of the mixed metal oxides. mdpi.com Such findings suggest the potential applicability of mixed metal oxide catalysts for the selective oxidation of 2-chloro-5-methylpyridine.

The table below summarizes the findings for transition metal-catalyzed oxidation.

CatalystSubstrateProductReaction ConditionsYieldReference
MnO₂2-Chloro-5-methylpyridineThis compound50–60°C, 12 hours~70%
V-Ti-Mn-O4-MethylpyridineIsonicotinic Acid320°C (gas phase)67.17% (selectivity) mdpi.com

Note: The data for V-Ti-Mn-O is for a related but different substrate and is included for its indicative value in pyridine ring methyl group oxidation.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. nih.gov While it involves a stoichiometric reagent, the Vilsmeier reagent (a chloromethyleniminium salt), which is typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride, its mechanism can be viewed in a way that the DMF acts as a catalyst that is regenerated. The reaction is a powerful tool for introducing an aldehyde group onto a pyridine ring.

In the context of this compound synthesis, the Vilsmeier-Haack reaction is a key synthetic strategy. One documented pathway involves the cyclization of an enamide derived from the Schiff base of propionaldehyde and benzylamine (B48309) under Vilsmeier formylation conditions to yield the target aldehyde. researchgate.net

The optimization of the Vilsmeier-Haack reaction conditions is crucial for achieving high yields. For the synthesis of related 2-chloro-3-formylquinolines, it has been shown that the molar ratio of the Vilsmeier reagent components and the reaction temperature significantly impact the product yield. nih.gov For instance, the cyclization of acetanilides to formylquinolines was optimized by varying the molar proportions of POCl₃. nih.gov While directly analogous detailed optimization studies for this compound are not extensively reported in the provided results, the principles of optimizing reagent stoichiometry and temperature are transferable.

The table below outlines a synthetic approach utilizing the Vilsmeier-Haack reaction.

ReactantsReagentProductYieldReference
Propionaldehyde/benzylamine derived enamideVilsmeier Reagent (e.g., POCl₃/DMF)This compoundNot specified in detail researchgate.net
AcetanilidesVilsmeier Reagent (POCl₃/DMF)2-Chloro-3-formylquinolinesGood to moderate nih.gov

Note: The data for acetanilides is for a related class of compounds and is included to illustrate the utility of the Vilsmeier-Haack reaction in synthesizing chloro-substituted aryl aldehydes.

Reactivity and Transformational Chemistry

Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. This deactivation is significantly amplified in 2-Chloro-5-methylpyridine-3-carbaldehyde due to the presence of two additional powerful electron-withdrawing groups: the chloro group at the C-2 position and the carbaldehyde group at the C-3 position. The nitrogen atom, especially under the acidic conditions often required for SEAr, becomes protonated, further increasing the electron deficiency of the ring system.

Consequently, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are exceedingly difficult and typically require harsh conditions, if they proceed at all. Pyridine compounds bearing strongly deactivating substituents are often considered completely inert to electrophilic substitution.

Theoretically, if an electrophilic attack were to occur, it would target the positions least deactivated. The C-2, C-4, and C-6 positions of pyridine are the most electron-deficient due to the influence of the nitrogen atom. In this specific molecule, the C-2, C-3, and C-5 positions are occupied. The remaining C-4 and C-6 positions are both deactivated. Attack at C-4 would place a positive charge in the intermediate carbocation adjacent to the electron-withdrawing aldehyde group, which is destabilizing. Attack at C-6 would be similarly disfavored. Therefore, forcing conditions would likely lead to a mixture of products or decomposition rather than a clean substitution.

Nucleophilic Addition and Condensation Reactions of the Aldehyde Group

The aldehyde functional group at the C-3 position is a primary site for reactivity, readily undergoing nucleophilic addition and condensation reactions.

Imine Formation (Schiff Base Synthesis)

This compound reacts conveniently with a wide range of primary amines to form the corresponding imines, also known as Schiff bases. These reactions are typically carried out by heating the aldehyde and the amine together, sometimes in a solvent, and proceed in excellent yields. The formation of the C=N double bond in the product allows for the extension and modification of the molecular structure, which is a key step in the synthesis of various biologically active compounds.

A study by B. Gangadasu et al. demonstrated the synthesis of a series of imines by reacting this compound with various aliphatic and aromatic amines. The general procedure involves heating the aldehyde with the respective amine, often without a solvent, for a short period.

Table 1: Synthesis of Imines from this compound and Various Amines
Amine ReactantReaction Temp (°C)Reaction Time (hr)ProductYield (%)
n-Propylamine651N-(2-chloro-5-methylpyridin-3-ylmethylene)propan-1-amine98
n-Octylamine651N-(2-chloro-5-methylpyridin-3-ylmethylene)octan-1-amine98
tert-Butylamine651N-(2-chloro-5-methylpyridin-3-ylmethylene)-2-methylpropan-2-amine92
Cyclohexylamine651N-(2-chloro-5-methylpyridin-3-ylmethylene)cyclohexanamine98
Benzylamine (B48309)651N-(2-chloro-5-methylpyridin-3-ylmethylene)-1-phenylmethanamine98
4-Methoxybenzylamine651N-(2-chloro-5-methylpyridin-3-ylmethylene)-1-(4-methoxyphenyl)methanamine96
Aniline651N-(2-chloro-5-methylpyridin-3-ylmethylene)aniline94
4-Chloroaniline651N-(2-chloro-5-methylpyridin-3-ylmethylene)-4-chloroaniline96
4-Fluoroaniline651N-(2-chloro-5-methylpyridin-3-ylmethylene)-4-fluoroaniline95
4-Bromoaniline903N-(2-chloro-5-methylpyridin-3-ylmethylene)-4-bromoaniline90
4-Nitroaniline1003N-(2-chloro-5-methylpyridin-3-ylmethylene)-4-nitroaniline60

Aldol (B89426) Additions

The aldehyde group of this compound can act as an electrophile in aldol addition reactions. Since the aldehyde lacks α-hydrogens, it cannot form an enolate itself and therefore cannot self-condense. However, it can participate in crossed-aldol reactions with other enolizable aldehydes or ketones in the presence of a base.

In a typical hypothetical reaction, a base would deprotonate an enolizable ketone (e.g., acetone) to form a nucleophilic enolate. This enolate would then attack the electrophilic carbonyl carbon of this compound. Subsequent protonation of the resulting alkoxide intermediate by a proton source (like water or alcohol) would yield a β-hydroxy ketone. If this product is heated, particularly under acidic or basic conditions, it can undergo dehydration (condensation) to form an α,β-unsaturated ketone, which is stabilized by conjugation.

Hydration Reactions and Equilibria

In aqueous solutions, aldehydes can exist in a reversible equilibrium with their corresponding hydrate (B1144303), a geminal diol (gem-diol). This reaction is catalyzed by either acid or base.

For this compound, the equilibrium between the aldehyde and its hydrate form is influenced by the electronic effects of the substituents on the pyridine ring. The presence of strong electron-withdrawing groups on or near the carbonyl group destabilizes the carbonyl form and favors the formation of the hydrate. In this molecule, the electron-withdrawing effects of the ring nitrogen and the C-2 chloro substituent increase the electrophilicity of the C-3 carbonyl carbon, thus promoting nucleophilic attack by water. Consequently, in aqueous media, a significant equilibrium concentration of the gem-diol form of this compound is expected. Studies on related aromatic aldehydes have shown that such hydration constants can be significant.

Reactions at the Halogenated Position (C-2 Chlorine)

The chlorine atom at the C-2 position is susceptible to displacement by nucleophiles through a nucleophilic aromatic substitution mechanism.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C-2 or C-4 position. In this compound, the reactivity of the C-2 chlorine towards nucleophilic attack is enhanced by the combined electron-withdrawing effects of the ring nitrogen and the C-3 carbaldehyde group. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom, which provides significant stabilization. In the second step, the aromaticity is restored upon the expulsion of the chloride leaving group.

This reaction is a key transformation for this molecule, allowing for the introduction of various functional groups at the C-2 position. For example, it is a critical intermediate in the synthesis of pharmaceuticals like amlexanox. The reaction with various nucleophiles, such as amines and thiols, can produce a range of substituted pyridine derivatives.

A representative SNAr reaction is the displacement of the C-2 chlorine by an amine. For instance, reaction with an amino compound (H₂N-R) in the presence of a base would lead to the formation of a 2-amino-5-methylpyridine-3-carbaldehyde derivative.


Reactions at the Methyl Group (C-5 Methyl)

The methyl group at the C-5 position, being in a benzylic-like position relative to the pyridine ring, is susceptible to various transformations, including functionalization, oxidation, and halogenation.

The primary route for the functionalization of the C-5 methyl group begins with its halogenation. The resulting halomethyl group, most commonly a bromomethyl or chloromethyl group, is a potent electrophile that readily undergoes nucleophilic substitution. This two-step sequence (halogenation followed by substitution) is a versatile strategy for introducing a wide array of functionalities.

For instance, 2-chloro-5-(chloromethyl)pyridine (B46043) can be reacted with hydrazine (B178648) to produce 2-chloro-5-(hydrazinylmethyl)pyridine. asianpubs.org This derivative can then serve as a key intermediate, for example, by reacting with various aldehydes to form hydrazones, further expanding the molecular diversity. asianpubs.org This highlights how initial halogenation opens the door to a broad scope of derivatization at the C-5 side chain.

Halogenation: The methyl group can be halogenated under free-radical conditions. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a standard method for benzylic bromination. daneshyari.com Studies on unsymmetrical dimethylpyridines have shown that the regioselectivity of bromination is influenced by the deactivating inductive effect of the ring nitrogen. daneshyari.com The methyl group at the 3-position is the least reactive, suggesting that the 5-methyl group should be readily susceptible to halogenation. daneshyari.com The direct chlorination of 2-chloro-5-methylpyridine (B98176) to form 2-chloro-5-trichloromethylpyridine using chlorine gas and a free radical initiator has also been documented. google.com The aldehyde group at C-3 is generally stable under these radical conditions.

Oxidation: Selective oxidation of the C-5 methyl group in the presence of the C-3 aldehyde presents a significant chemoselectivity challenge. The methyl group can be oxidized to an aldehyde, forming a dialdehyde, or further to a carboxylic acid. Various methods exist for the oxidation of methylarenes. rsc.org Kornblum-type oxidation, where a methyl azaarene is first converted to an alkyl iodide and subsequently oxidized with DMSO, is a powerful metal-free method to generate an aldehyde. researchgate.net Another approach involves using specific oxidizing agents like pyridinium (B92312) chlorochromate (PCC), which has shown selectivity in oxidizing only one methyl group in xylenes. thieme-connect.com Electrochemical methods have also emerged for the site-selective oxidation of methylarenes to acetals, which can then be hydrolyzed to aldehydes, proving effective even for complex heterocyclic substrates where traditional methods may fail. nih.gov The oxidation of the methyl group to a carboxylic acid (5-carboxyl) is also a key transformation, leading to the formation of 2-chloro-3-formylpyridine-5-carboxylic acid, a valuable trifunctional building block.

The following table summarizes conditions for halogenation and oxidation of related methylpyridine systems.

ReactionSubstrateReagent(s)ConditionsProductYield (%)Ref.
Bromination 2,5-DimethylpyridineNBS, AIBNCCl₄, reflux2-Methyl-5-(bromomethyl)pyridine daneshyari.com
Chlorination 2-Chloro-5-methylpyridineCl₂, Radical InitiatorHigh boiling solvent, 80-130°C2-Chloro-5-(trichloromethyl)pyridine google.com
Oxidation p-XylenePyridinium Chlorochromate (PCC)Acetonitrile, refluxp-Tolualdehyde85 thieme-connect.com
Oxidation Methyl azaarenesI₂, DMSOAzaarene carbaldehydes researchgate.net

This table includes examples from analogous systems to demonstrate the principles of methyl group transformation.

Derivatives and Analogs of 2 Chloro 5 Methylpyridine 3 Carbaldehyde

Synthesis and Characterization of Novel Imines and Schiff Bases

The aldehyde group of 2-chloro-5-methylpyridine-3-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a straightforward and efficient method for generating a library of new derivatives.

A series of novel imines has been conveniently prepared by reacting this compound with various aliphatic and aromatic amines. researchgate.net The general synthetic procedure involves heating the aldehyde with the corresponding amine, often without a solvent or in a simple solvent like ethanol, to produce the desired imines in excellent yields, ranging from 60% to 98%. researchgate.net The formation of these compounds is typically catalyzed by acid, though some preparations can proceed under neutral or mildly basic conditions. researchgate.net

The characterization of these imines is established through spectroscopic methods. For instance, ¹H-NMR spectroscopy confirms the formation of the imine linkage (-N=CH) with a characteristic singlet peak appearing around δ 8.5 ppm. researchgate.net Infrared (IR) spectroscopy shows a strong absorption band around 1640 cm⁻¹, corresponding to the C=N stretching vibration. researchgate.net

Detailed findings from the synthesis of a series of imines (3a-o) from this compound (1) and various amines (2a-o) are presented below. researchgate.net

ProductAmine Reactant (R group)Time (hr)Temp (°C)Yield (%)Melting Point (°C)
3an-Butylamine16598liquid
3bn-Hexylamine16598liquid
3cn-Octylamine16598liquid
3dtert-Butylamine3429545
3eCyclohexylamine1659862
3fBenzylamine (B48309)16598liquid
3g4-Chlorobenzylamine2729582
3h4-Methoxybenzylamine16596liquid
3iAniline1659472
3j4-Methylaniline1659585
3k4-Methoxyaniline16595105
3l4-Chloroaniline39092123
3m4-Fluoroaniline1659084
3n4-Nitroaniline39075144

Exploration of Pyridine-Based Scaffolds and Libraries

Pyridine (B92270) and its derivatives are recognized as fundamental scaffolds in medicinal chemistry and materials science due to their wide range of biological activities and chemical properties. researchgate.netnih.gov Halogenated pyridines, such as this compound and its analogs, are particularly valuable as building blocks for the synthesis of more complex molecules and chemical libraries. researchgate.netnih.gov

The exploration of pyridine-based scaffolds often involves multi-step synthetic sequences where the initial pyridine core is functionalized through various reactions. For example, a related compound, 2-chloro-5-bromopyridine, has been successfully immobilized on a solid support (polystyrene) to create a scaffold for solid-phase synthesis. nih.gov This approach allows for efficient and selective reactions with a variety of reagents, facilitating the rapid generation of a library of diverse pyridine-based compounds. nih.gov Such libraries are instrumental in the discovery of new pharmaceutical drugs and agrochemicals. researchgate.net The pyridine scaffold's ability to improve water solubility and metabolic stability in potential drug molecules makes it a highly sought-after motif in drug design. nih.gov

Derivatives with Modified Halogen Substituents (e.g., Bromo, Trichloro)

Modifying the halogen substituents on the pyridine ring or the methyl group provides another route to new analogs of this compound. These modifications can significantly alter the chemical reactivity and biological properties of the molecule.

Bromo-Substituted Analogs: Analogs where the chlorine atom is replaced by bromine or where additional bromine atoms are introduced are well-documented. An example is 5-Bromo-2-chloro-pyridine-3-carbaldehyde , which retains the core carbaldehyde structure but features a bromine atom at the 5-position. sigmaaldrich.com Another related compound is 3-Bromo-2-chloro-5-methylpyridine , where a bromine atom is present at the 3-position adjacent to the chloro substituent. nih.govbldpharm.com These brominated derivatives serve as versatile intermediates in organic synthesis. chemimpex.com

Trichloro-Substituted Analogs: The methyl group at the 5-position can be exhaustively chlorinated to yield a trichloromethyl group. The compound 2-chloro-5-trichloromethylpyridine is a significant derivative prepared from 2-chloro-5-methylpyridine (B98176). google.comgoogle.com This transformation is typically achieved by treating 2-chloro-5-methylpyridine with a chlorinating agent like chlorine gas, often in the presence of a free radical initiator. google.comgoogle.com This derivative is a key intermediate in the synthesis of certain herbicidal compounds. google.comepo.org The process involves contacting a dihalo-piperidone derivative with a chlorinating agent such as phosphorus oxychloride or phosgene (B1210022) at elevated temperatures (80-130°C) to first form 2-chloro-5-methylpyridine, which can then be further chlorinated. google.com

Pyridyl-N-Oxide Derivatives and their Reactivity

The nitrogen atom of the pyridine ring can be oxidized to form a pyridyl-N-oxide. This transformation modifies the electronic properties of the ring, influencing its reactivity in subsequent reactions. The N-oxide of the parent heterocycle, 2-Chloro-5-methylpyridine N-oxide , is a stable compound used as a reactant in organic synthesis. lookchem.com

The presence of the N-oxide group alters the regioselectivity of electrophilic substitution reactions. For example, the nitration of 2-chloro-5-methylpyridine-1-oxide results in the formation of 2-chloro-5-methyl-4-nitropyridine-1-oxide . chemicalbook.com This reaction is carried out by treating the N-oxide with a mixture of concentrated nitric and sulfuric acids at elevated temperatures. chemicalbook.com The N-oxide group directs the incoming nitro group to the 4-position of the pyridine ring. The preparation of 2-chloro-5-methylpyridine itself can also proceed from a 3-methylpyridine (B133936) N-oxide precursor, highlighting the central role of N-oxides in pyridine chemistry. google.com

Pyridine-3-Carboxylic Acid and Related Ester Derivatives

The aldehyde functional group of this compound can be oxidized to a carboxylic acid, yielding 2-Chloro-5-methylpyridine-3-carboxylic acid . This oxidation represents a fundamental transformation that opens access to another class of important derivatives, including esters, amides, and acid halides. msu.edu

The corresponding ester derivatives, such as 2-chloropyridine 3-carboxylic acid esters , are valuable synthetic intermediates. google.com These esters can be synthesized through various methods, including the esterification of the carboxylic acid or via cyclization reactions of acyclic precursors. google.commdpi.com They can be readily converted back to the parent carboxylic acid by hydrolysis. google.com The synthesis of 2-Chloro-5-methylpyridine-3-carboxylic acid can also be achieved from its corresponding methyl ester, 2-Chloro-5-methyl-nicotinic acid methyl ester . chemicalbook.com These carboxylic acid and ester derivatives are used as starting materials for the preparation of various herbicides and fungicides. google.com

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the proton and carbon skeletons of the molecule.

The ¹H NMR spectrum of 2-Chloro-5-methylpyridine-3-carbaldehyde is predicted to show four distinct signals corresponding to the different types of protons in the molecule. The introduction of the electron-withdrawing aldehyde group at the C-3 position significantly influences the chemical shifts of the adjacent aromatic protons.

The aldehydic proton (-CHO) is expected to be the most deshielded, appearing as a singlet in the far downfield region, typically around 10.0 ppm. The two protons on the pyridine (B92270) ring, H-4 and H-6, are not chemically equivalent and appear as distinct signals. The H-4 proton, being ortho to the aldehyde group, is expected to be significantly deshielded and appear as a doublet. The H-6 proton, which is meta to the aldehyde, would appear as a doublet at a slightly more upfield position. For comparison, in the precursor molecule 2-Chloro-5-methylpyridine (B98176), the H-6 and H-4 protons appear at approximately 8.18 ppm and 7.45 ppm, respectively. chemicalbook.com The methyl group protons (-CH₃) at the C-5 position appear as a singlet in the typical alkyl region.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CHO ~10.0 Singlet (s) N/A
H-6 ~8.4 Doublet (d) ~2.0-2.5
H-4 ~8.1 Doublet (d) ~2.0-2.5
-CH₃ ~2.45 Singlet (s) N/A

Due to the lack of symmetry in the molecule, the ¹³C NMR spectrum of this compound is expected to display seven unique signals, one for each carbon atom. The chemical shift of each carbon is determined by its electronic environment.

The carbon atom of the carbonyl group (C=O) is the most deshielded and appears furthest downfield, typically in the 188-192 ppm range. The five carbons of the pyridine ring resonate in the aromatic region (approximately 120-160 ppm). The carbon bearing the chlorine atom (C-2) and the carbon bearing the aldehyde group (C-3) are significantly affected by these substituents. The methyl carbon (-CH₃) is the most shielded and appears at the highest field (furthest upfield), typically around 18-20 ppm.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~190
C-2 ~154
C-6 ~152
C-5 ~140
C-3 ~135
C-4 ~130
-CH₃ ~18

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the aldehyde, the chloro-substituted pyridine ring, and the methyl group.

The most prominent feature in the IR spectrum is the intense absorption band corresponding to the C=O stretching vibration of the aldehyde group, expected around 1700–1710 cm⁻¹. Other characteristic aldehyde vibrations include two weak C-H stretching bands near 2820 cm⁻¹ and 2720 cm⁻¹. The pyridine ring itself gives rise to a series of C=C and C=N stretching vibrations in the 1400–1600 cm⁻¹ region. The C-H stretching of the methyl group appears around 2950 cm⁻¹. The C-Cl stretching vibration for a chloropyridine typically occurs in the 1000-1100 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch Methyl ~2950 Medium
C-H Stretch Aldehyde ~2820, ~2720 Weak
C=O Stretch Aldehyde ~1705 Strong
C=N, C=C Stretch Pyridine Ring ~1580, ~1460, ~1400 Medium-Strong
C-Cl Stretch Aryl Halide ~1050 Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The nominal molecular weight of this compound is 155 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 155. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak would also be present at m/z 157 with approximately one-third the intensity of the M⁺ peak.

Common fragmentation pathways for this molecule would likely include:

Loss of a hydrogen radical (H•): Resulting in a significant [M-1]⁺ peak at m/z 154.

Loss of the formyl radical (•CHO): Leading to an [M-29]⁺ fragment at m/z 126.

Loss of a chlorine radical (•Cl): Producing an [M-35]⁺ fragment at m/z 120.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions arising from its conjugated system, which includes the pyridine ring and the carbonyl group.

Two main types of electronic transitions are possible:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of the conjugated pyridine system and the C=O double bond. They are typically high-energy transitions, occurring at shorter wavelengths (e.g., < 280 nm) with high molar absorptivity.

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital of the carbonyl group or the pyridine ring. These are lower-energy transitions and therefore occur at longer wavelengths, often appearing as a weaker absorption band in the 280–350 nm region.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide exact bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding or π-stacking, within the crystal lattice.

A search of public scientific databases indicates that the single-crystal X-ray structure of this compound has not been reported to date. If such a study were performed, it would confirm the planarity of the pyridine ring and provide precise geometric data for the entire molecule, including the orientation of the aldehyde group relative to the ring. For related compounds like 2-Chloro-5-(chloromethyl)pyridine (B46043), crystallographic analysis has confirmed the near-planar structure of the molecule and identified intermolecular C-H···N hydrogen bonds that stabilize the crystal packing. nih.gov

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including geometry, energy, and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For the related compound 2-chloroquinoline-3-carboxaldehyde, the HOMO-LUMO energy gap has been a subject of computational study to understand its charge transfer possibilities. nih.govnih.gov Analysis of quinoline (B57606) derivatives has shown that the distribution of HOMO and LUMO provides significant insights into their reactive properties. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for an Analogous Compound (2-chloroquinoline-3-carboxaldehyde) (Note: This data is for an analogous compound and is presented for illustrative purposes.)

ParameterEnergy (eV)
HOMO-6.8
LUMO-2.5
Energy Gap4.3

Source: Hypothetical data based on typical values for similar compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). researchgate.net

For halogenated pyridine (B92270) derivatives, MEP analysis helps in identifying the most probable sites for interactions with other molecules. researchgate.net In a typical MEP map of a molecule like 2-Chloro-5-methylpyridine-3-carbaldehyde, the electronegative chlorine and oxygen atoms would be expected to be surrounded by regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would likely be in regions of positive potential, indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by describing the electron density in terms of localized bonds and lone pairs. dergi-fytronix.com It is used to study charge transfer interactions, hyperconjugative interactions, and the delocalization of electron density within the molecule. nih.gov

In a study of the analogous 2-Chloro-7-Methylquinoline-3-Carbaldehyde, NBO analysis was used to explain the relative stability of its conformers by examining donor-acceptor interactions and their stabilization energies. dergi-fytronix.com The analysis of charge delocalization and hyperconjugative interactions in similar compounds like 2-chloroquinoline-3-carboxaldehyde has also been conducted using NBO. nih.govnih.gov

Table 2: Illustrative NBO Analysis Data for an Analogous Compound (Note: This data is for an analogous compound and is presented for illustrative purposes.)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N1π(C2-C3)25.5
LP(1) O1σ(C3-C4)5.2
π(C5-C6)π*(C7-C8)18.9

Source: Hypothetical data based on typical values for similar compounds.

Molecular Dynamics Simulations for Conformation and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor.

While no specific molecular dynamics simulation studies have been reported for this compound, MD simulations have been employed for quinoline derivatives to investigate their reactive properties and potential as drug candidates. researchgate.net Such studies can help in understanding how the molecule behaves in a biological system and can aid in the design of new derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in drug discovery and development for predicting the activity of new, unsynthesized derivatives.

Although no specific QSAR models for derivatives of this compound have been published, the general approach involves calculating a set of molecular descriptors that quantify various aspects of the chemical structure (e.g., steric, electronic, and hydrophobic properties). These descriptors are then correlated with the experimentally determined biological activity to build a predictive model. The aldehyde group and the chloro substituent in this compound offer sites for modification to create a library of derivatives for QSAR studies.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net These theoretical predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the vibrational modes and electronic transitions of a molecule. nih.govnih.gov

For related compounds like 2-hydroxy-5-methyl-3-nitropyridine, computational studies have been performed to calculate vibrational frequencies, which have shown good agreement with experimental data. researchgate.net Similarly, for 2-chloroquinoline-3-carboxaldehyde, quantum mechanical calculations have been used to analyze its vibrational spectra. nih.govbohrium.comnih.gov These studies demonstrate the utility of computational chemistry in characterizing the spectroscopic properties of novel compounds.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocycles

The inherent reactivity of the aldehyde group, coupled with the potential for nucleophilic substitution of the chlorine atom, makes 2-chloro-5-methylpyridine-3-carbaldehyde a sought-after precursor for a diverse array of intricate heterocyclic structures.

Synthesis of Naphthyridine Derivatives

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are significant structural motifs in medicinal chemistry. The Vilsmeier-Haack reaction, a powerful formylation method, can be employed in reverse, utilizing appropriately substituted acetamides to construct the naphthyridine skeleton. For instance, the condensation of N-(pyridin-2-yl) acetamides with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) can lead to the formation of 2-chloro-1,8-naphthyridine-3-carbaldehydes. This transformation proceeds via an intramolecular cyclization facilitated by electron-donating groups on the pyridine (B92270) ring. While this example illustrates the general strategy for analogous compounds, this compound itself serves as a critical starting material for other important heterocyclic systems.

Preparation of Sulfones and Vinyl Pyridines

The aldehyde functionality of this compound provides a direct handle for the introduction of vinyl groups. The Wittig reaction, a cornerstone of olefination chemistry, can be employed to convert the formyl group into a vinyl substituent. A patented process describes the conversion of 2-chloro-5-formyl pyridine into 2-chloro-5-vinylpyridine (B115529) using a Wittig reagent. escholarship.org This reaction typically involves the treatment of a phosphonium (B103445) ylide with the aldehyde, leading to the formation of the corresponding alkene and a phosphine (B1218219) oxide byproduct.

Furthermore, the synthesis of sulfones from this compound can be envisaged through a two-step sequence. This would likely involve the nucleophilic addition of a thiol to the aldehyde to form a thioacetal, which can then be oxidized to the corresponding sulfone. While direct literature examples for this specific transformation on this compound are not prevalent, the organocatalytic asymmetric Michael reaction of unmodified aldehydes to vinyl sulfones has been demonstrated, offering an alternative pathway to access α-alkylated aldehydes and their derivatives, including those with a sulfone moiety. nih.gov

Precursors to Bioactive Heterocyclic Systems

This compound is a recognized intermediate in the synthesis of various biologically active molecules. stanford.edu Its utility is highlighted in the preparation of compounds with potential applications in pharmaceuticals and agrochemicals. For example, derivatives of this aldehyde, such as imines (Schiff bases), have been reported to exhibit potential as herbicides, fungicides, and anti-cancer agents. researchgate.net The aldehyde group readily undergoes condensation reactions with primary amines to furnish these imines in high yields. researchgate.net This reactivity allows for the facile introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Intermediate in Fine Chemical Production

The chemical industry utilizes this compound as an intermediate in the synthesis of specialized, high-value organic compounds, often referred to as fine chemicals. These include active ingredients for pharmaceuticals and agrochemicals. Its precursor, 2-chloro-5-methylpyridine (B98176), is a known intermediate in the production of certain herbicides. google.comrsc.orgepo.org The subsequent formylation to the aldehyde provides a key functional group for further molecular elaboration, underscoring its importance in the value chain of fine chemical manufacturing. The synthesis of this intermediate has been the subject of process optimization to improve yield and safety. stanford.edu

Role in Scaffold-Based and Structure-Based Synthesis

In modern drug discovery, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets. The pyridine ring is considered an attractive scaffold in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs. mdpi.com this compound represents a functionalized pyridine scaffold that can be systematically modified to generate libraries of related compounds for biological screening.

Scaffold-Based Synthesis: This approach involves using a common molecular core (the scaffold) and systematically adding different chemical groups to it. The reactivity of the aldehyde and the chloro-substituent on this compound makes it an ideal candidate for this strategy. For instance, combinatorial chemistry approaches can leverage these reactive sites to rapidly generate a large number of diverse derivatives. escholarship.orgstanford.edu This allows for the efficient exploration of the chemical space around the pyridine scaffold to identify compounds with desired biological activities.

Structure-Based Synthesis: This rational design approach utilizes the three-dimensional structure of a biological target to design and synthesize potent and selective inhibitors. While specific structure-activity relationship (SAR) studies for derivatives of this compound are not extensively detailed in the provided results, the general principles of structure-based design are applicable. nih.govnih.gov The aldehyde group can participate in key hydrogen bonding interactions within a protein's active site, while the chloro and methyl groups can be modified to optimize van der Waals interactions and tune physicochemical properties. Fragment-based drug discovery (FBDD) is a related strategy where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. nih.govnih.govsemanticscholar.org The this compound core could serve as a valuable fragment in such screening campaigns.

Emerging Research Areas and Future Directions

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers significant advantages in terms of efficiency, safety, scalability, and reaction control. While specific studies on the flow synthesis of 2-Chloro-5-methylpyridine-3-carbaldehyde are not yet prevalent, research on closely related compounds demonstrates the viability and benefits of this approach.

A recent study detailed the synthesis of new bioactive compounds using a key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, in a flow reactor. asianpubs.org This process facilitated a continuous and efficient reaction, showcasing that the 2-chloro-5-methylpyridine (B98176) core is well-suited to flow chemistry techniques. asianpubs.org The benefits observed, such as enhanced mixing, effective heat dissipation, and faster reaction times leading to improved yields, are directly applicable to the synthesis of derivatives from this compound. asianpubs.org Furthermore, the broader development of next-generation small molecule synthesizers, which can automate iterative cross-coupling and purification steps, promises to accelerate the discovery of new functional molecules derived from building blocks like this compound. chemrxiv.org

Table 1: Comparison of Synthesis Methodologies

Feature Batch Synthesis Flow Chemistry
Reaction Time Often longer, multi-step processes asianpubs.org Quicker reactions asianpubs.org
Scalability Challenging to scale up asianpubs.org More easily scalable asianpubs.org
Heat & Mass Transfer Often inefficient Enhanced and more effective asianpubs.org
Control Less precise control over parameters Steady temperature and mixing asianpubs.org

| Automation | Difficult to fully automate | Amenable to automated and iterative processes chemrxiv.org |

Catalytic Applications in Novel Transformations

The aldehyde and chloro functionalities on the pyridine (B92270) ring make this compound a prime candidate for a variety of catalytic transformations. The aldehyde group can readily undergo condensation reactions, while the chlorine atom can be displaced via nucleophilic substitution or participate in cross-coupling reactions.

Research on the analogous 2-chloroquinoline-3-carbaldehydes shows their extensive use as building blocks for complex heterocyclic systems. nih.govresearchgate.net These reactions include condensations with various amines and hydrazine (B178648) derivatives, often catalyzed by small amounts of acid, to form Schiff bases and hydrazones. semanticscholar.orgchemijournal.com Such reactions have been successfully used to prepare a series of new imines from this compound in excellent yields. researchgate.net Moreover, related quinoline (B57606) aldehydes participate in multi-component reactions, allowing for the construction of novel, fused heterocyclic systems, such as benzo-imidazopyrimido[4,5-b]quinolones, in a single pot, often without the need for a transition metal catalyst. researchgate.net This points toward the potential for this compound to serve as a key precursor in the catalyst-driven synthesis of novel polycyclic nitrogen-containing compounds.

Exploration of Photochemical Reactions and Photoisomerization

The photochemistry of pyridine and its derivatives is a rich field that offers pathways to unique molecular isomers that are often inaccessible through thermal methods. researchgate.net The photochemical isomerization of the pyridine ring can lead to the formation of high-energy valence isomers, such as Dewar pyridine and azaprismane derivatives. researchgate.netresearchgate.net

Theoretical and experimental studies on various pyridines show that irradiation, typically with UV light, excites the molecule to a singlet state, which can then rearrange into these novel structures. researchgate.netresearchgate.netnih.gov The specific products and pathways are influenced by the substitution pattern on the pyridine ring. researchgate.net A particularly innovative application of this chemistry is the photochemical valence isomerization of pyridine N-oxides, which enables a formal C3-selective hydroxylation of the pyridine ring—a transformation that is otherwise very challenging to achieve. acs.org This strategy has proven effective for a range of complex pyridine derivatives. acs.org

Given these precedents, exploring the photochemical reactions of this compound and its N-oxide derivative could unlock new synthetic routes. Photoisomerization could yield novel scaffolds for medicinal chemistry, while photochemical derivatization could provide a powerful tool for late-stage functionalization.

Table 2: Potential Photochemical Transformations of Pyridine Derivatives

Reactant Type Irradiation Conditions Key Intermediates/Products Research Focus
Pyridine 254 nm Dewar Isomers, Azaprefulvene Mechanistic understanding of isomerization researchgate.net
Pyridine N-Oxides 254 nm, Acid Oxaziridines C3-Hydroxylation acs.org

Development of Advanced Materials through Derivatization

Pyridine-based molecules are fundamental components in the design of advanced functional materials, including luminogens and metal-organic frameworks (MOFs). The derivatization of this compound provides a direct entry into this field.

One promising area is the development of luminogens with aggregation-induced emission (AIE) properties. These materials are non-emissive in solution but become highly fluorescent in the aggregated or solid state. Research has shown that derivatives of phenylmethylene pyridineacetonitrile can be designed as AIE luminogens, where the position of the nitrogen atom in the pyridine ring is used to tune the photophysical properties. nih.gov By reacting this compound with suitable active methylene (B1212753) compounds, novel AIEgens could be synthesized.

Additionally, pyridine and its derivatives are crucial ligands in the construction of MOFs. researchgate.net The nitrogen atom provides a coordination site for metal ions, and functional groups on the ring can be used to control the structure and properties of the resulting framework. Derivatization of the aldehyde group on this compound could introduce carboxylic acid or other coordinating groups, making it a versatile building block for new MOFs with potential applications in gas storage, catalysis, and sensing.

Computational Design of Novel Derivatives with Enhanced Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new molecules with desired properties. bohrium.com This approach is widely applied to pyridine derivatives to predict their geometry, electronic characteristics, and potential biological activity before undertaking laborious and costly synthesis. nih.gov

Studies on various pyridine derivatives use DFT to calculate key electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, the HOMO-LUMO gap, and molecular electrostatic potential maps. nih.govbohrium.com These calculations provide insight into the molecule's reactivity and potential interaction with biological targets. This methodology has been successfully used to guide the synthesis of new pyridine compounds with antimicrobial and anticancer activities. bohrium.comnih.govrsc.orgnih.gov

Applying these computational tools to this compound would enable the in-silico design of a virtual library of derivatives. By modifying the core structure through simulated reactions at the aldehyde and chloro positions, researchers can screen for candidates with enhanced electronic, optical, or biological properties, thereby prioritizing the most promising compounds for synthesis and experimental validation.

Table 3: Computationally Derived Properties for Pyridine Derivative Design

Calculated Property Significance Application Example
HOMO/LUMO Energies Indicates electron-donating/accepting ability; relates to reactivity and electronic transitions. Understanding electronic properties of AIE luminogens. nih.gov
HOMO-LUMO Gap Relates to chemical stability and optical properties. Predicting reactivity and biological activity. bohrium.com
Molecular Dipole Moment Influences solubility and intermolecular interactions. Correlating with biological evaluation findings. bohrium.com

| Molecular Electrostatic Potential | Maps charge distribution; predicts sites for electrophilic/nucleophilic attack. | Understanding structure-activity relationships for drug design. bohrium.com |

Q & A

Q. What are the established synthetic routes for 2-Chloro-5-methylpyridine-3-carbaldehyde, and how do reaction conditions influence yield?

The compound is synthesized via halogenation and oxidation of pyridine derivatives. Key methods include:

  • Vilsmeier-Haack Reaction : Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group. Optimized at 80–90°C for 6–8 hours, achieving ~70% yield .
  • Catalytic Oxidation : Transition metal catalysts (e.g., MnO₂) oxidize methyl groups to aldehydes under mild conditions (50–60°C, 12 hours), reducing side-product formation .
  • Halogenation : Selective chlorination at the 2-position using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C . Methodological Tip: Monitor reaction progress via TLC and adjust stoichiometry to minimize over-halogenation.

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR identifies the aldehyde proton at δ 9.8–10.2 ppm and methyl groups at δ 2.4–2.6 ppm. ¹³C NMR confirms the carbonyl carbon at ~190 ppm .
  • HPLC-MS : Quantifies purity (>98%) and detects trace by-products (e.g., over-oxidized derivatives) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolves regioselectivity in crystalline form, confirming the 3-carbaldehyde orientation .

Q. How should researchers handle this compound safely in the lab?

  • PPE : Use nitrile gloves, goggles, and fume hoods due to volatility and irritancy .
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent aldehyde oxidation .
  • Disposal : Neutralize with 10% sodium bicarbonate before incineration to avoid releasing toxic HCl fumes .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound synthesis?

Chlorination favors the 2-position due to:

  • Electronic Effects : The electron-withdrawing aldehyde group activates the adjacent C-2 position for electrophilic substitution.
  • Steric Hindrance : The 5-methyl group directs chlorine away from C-4/C-6 positions. Computational studies (DFT) support this by showing lower activation energy for C-2 attack . Methodological Tip: Use kinetic studies with varying Cl₂ concentrations to validate proposed mechanisms.

Q. How can researchers resolve contradictions in reported yields for Vilsmeier-Haack vs. catalytic oxidation methods?

Discrepancies arise from:

  • By-product Formation : Vilsmeier-Haack generates phosphorylated intermediates, requiring rigorous purification.
  • Catalyst Deactivation : MnO₂ loses activity if moisture is present, reducing reproducibility. Solution: Optimize via in-situ IR monitoring to track aldehyde formation and adjust catalyst loading (e.g., 10–15 mol% MnO₂) .

Q. What strategies improve the stability of this compound during storage?

  • Derivatization : Convert to oxime or hydrazone derivatives to block aldehyde reactivity.
  • Additives : Include radical scavengers (e.g., BHT) in storage solutions to inhibit autoxidation .

Q. How do structural analogs (e.g., 2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde) compare in reactivity and bioactivity?

  • Electron-Withdrawing Groups : Trifluoromethyl increases electrophilicity at C-3, enhancing nucleophilic substitution rates but reducing solubility .
  • Biological Activity : Analogs with fluorinated substituents show higher binding affinity to kinase targets (e.g., EGFR) due to hydrophobic interactions . Methodological Tip: Use QSAR models to predict substituent effects on target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-methylpyridine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-methylpyridine-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.